2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Description

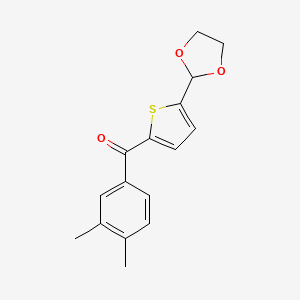

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a heterocyclic organic compound featuring a thiophene ring substituted at the 2-position with a 3,4-dimethylbenzoyl group and at the 5-position with a 1,3-dioxolan-2-yl moiety. Its molecular formula is C₁₆H₁₆O₃S, with a molecular weight of 288.36 g/mol . The compound’s structure combines electron-withdrawing (benzoyl) and electron-donating (dioxolan) groups, which may influence its reactivity and physicochemical behavior.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-10-3-4-12(9-11(10)2)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAZPLQLZPHNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641982 | |

| Record name | (3,4-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-28-7 | |

| Record name | (3,4-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation of thiophene with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of new materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Key Findings :

- All isomers share identical molecular formulas but differ in electronic distribution due to substituent positioning.

Thiophene Derivatives with Functionalized Substituents

Comparisons with other thiophene-based compounds highlight substituent-driven differences:

Key Findings :

- The target compound’s 1,3-dioxolan-2-yl group improves solubility compared to nitrile- or sulfonyl-substituted thiophenes, as cyclic acetals reduce polarity .

- Bioactive thiophenes (e.g., DUP-697) prioritize sulfonyl/halogen substituents for target binding, whereas the target compound’s benzoyl-dioxolan system may favor material science applications .

Heterocyclic Systems with Dioxolan Moieties

The 1,3-dioxolan group is shared with furan-derived compounds, enabling comparisons of stability and reactivity:

Key Findings :

- Thiophene-based dioxolan derivatives exhibit higher chemical stability than furan analogs due to sulfur’s electron-delocalizing effects, reducing susceptibility to ring-opening reactions .

- The absence of hydroxyl groups in the target compound minimizes side reactions (e.g., etherification), a challenge observed in HMF-derived acetals .

Biological Activity

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a novel compound with potential biological activities that have garnered attention in medicinal chemistry. This compound belongs to a class of thiophene derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Chemical Formula : C16H16O3S

- Molecular Weight : 288.36 g/mol

- CAS Number : 898779-28-7

- Structure : The compound features a thiophene ring substituted with a dioxolane moiety and a dimethylbenzoyl group.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds in this class may act as inhibitors of cholinesterases, which are enzymes that break down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

Inhibitory Effects on Cholinesterases

Recent research has highlighted the potential of benzothiophene derivatives as cholinesterase inhibitors. A study demonstrated that related compounds exhibited significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The structure-activity relationship (SAR) analysis indicated that modifications on the benzothiophene scaffold could enhance inhibitory potency.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 5f | 62.10 | - |

| 5h | - | 24.35 |

The compound this compound is expected to exhibit similar or improved activity based on its structural analogs.

Neuroprotective Effects

In vitro studies using SH-SY5Y neuroblastoma cells have been conducted to assess the viability and neuroprotective effects of thiophene derivatives. These studies indicated that certain derivatives could protect neuronal cells from oxidative stress and apoptosis . The neuroprotective mechanisms may involve modulation of oxidative stress pathways and enhancement of cell survival signaling.

Alzheimer’s Disease Models

In a recent study focusing on Alzheimer's disease models, compounds similar to this compound were tested for their ability to improve cognitive function through cholinesterase inhibition . The findings suggested that these compounds could serve as potential therapeutic agents by restoring acetylcholine levels in the brain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.